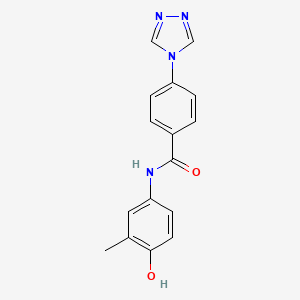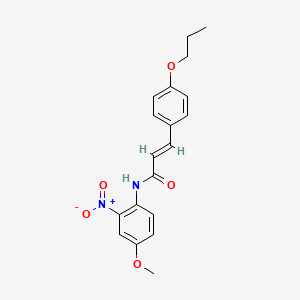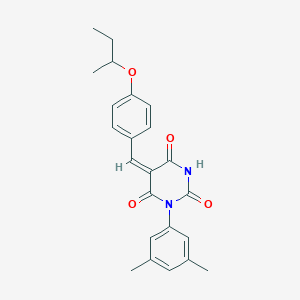![molecular formula C22H29N3O3 B5266697 4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5266697.png)
4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis of 4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one, also known as BICD, is of great interest to the scientific community due to its potential applications in research. BICD is a diazepanone derivative that has been shown to have an impact on various biochemical and physiological processes. In
Wirkmechanismus
4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one exerts its effects through the modulation of various molecular targets in the body. It has been shown to bind to the GABA-A receptor, which is responsible for the regulation of anxiety and epilepsy. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate GABA-A receptor activity, which can lead to anxiolytic and anticonvulsant effects. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one. One area of interest is the potential use of this compound as a therapeutic agent for various neurological disorders such as anxiety and epilepsy. Another area of research is the development of this compound derivatives with improved efficacy and lower toxicity. Additionally, further research is needed to fully understand the molecular targets and mechanisms of action of this compound, which could lead to the development of novel drugs targeting these pathways.
Conclusion
In conclusion, this compound is a diazepanone derivative that has shown potential applications in various scientific research areas such as neuroscience, cancer research, and immunology. Its synthesis method has been extensively studied and optimized for maximum yield and purity. This compound exerts its effects through the modulation of various molecular targets in the body and has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, which could lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one involves the reaction of 3-isobutyl-5-isoxazolylcarbonyl chloride with 4-benzyl-3-ethyl-1,4-diazepan-5-one in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepan-5-one has shown potential applications in various scientific research areas such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been found to modulate GABA-A receptor activity, which plays a crucial role in the regulation of anxiety and epilepsy. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In immunology, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-19-15-24(22(27)20-13-18(23-28-20)12-16(2)3)11-10-21(26)25(19)14-17-8-6-5-7-9-17/h5-9,13,16,19H,4,10-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXNLZVCJXKEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)

![2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5266659.png)
![methyl [4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetate](/img/structure/B5266665.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5266670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5266678.png)

![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)

![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5266710.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5266719.png)
